molecular formula C15H18N2O4 B1443818 Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate CAS No. 1284163-34-3

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

Cat. No. B1443818
CAS RN: 1284163-34-3
M. Wt: 290.31 g/mol
InChI Key: GQMKLFNRJSLGHX-UHFFFAOYSA-N
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Description

“Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” is an organic compound . It belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyloxycarbonyl-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis process typically involves the use of a stoichiometric ratio in proportion to the resin throughout the couplings .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be analyzed using techniques such as NMR . For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be determined using various techniques . For example, its molecular weight can be determined , and its solubility in different solvents can be tested .

Scientific Research Applications

Synthesis and Chemical Studies

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is utilized in the synthesis of complex molecules and in the development of novel chemical methodologies. For instance, this compound serves as a critical intermediate in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, demonstrating the versatility of indole derivatives in medicinal chemistry research. Although these derivatives exhibited limited anticancer activity, the study underscores the compound's potential as a scaffold for developing therapeutic agents (Carbone et al., 2013). Additionally, the compound has been used in the synthesis of chiral intermediates, highlighting its role in asymmetric synthesis and the production of pharmaceutically relevant molecules (Zhang Xingxian, 2012).

Directed Hydrogenation and Conformational Studies

The molecule also finds application in directed hydrogenation processes, where its derivatives have been used to achieve selective synthesis of cyclopentanecarboxylic acid esters. This illustrates the compound's utility in stereochemical control and in the development of methodologies for synthesizing molecules with complex chiral centers (Smith et al., 2001). Furthermore, it has been involved in the synthesis of conformationally constrained tryptophan derivatives, aiding in the elucidation of peptide and peptoid structures. This application is crucial for understanding peptide behavior and for the design of peptidomimetics with potential therapeutic uses (Horwell et al., 1994).

Novel Synthetic Routes and Chemical Transformations

Recent studies have demonstrated novel synthetic routes utilizing this compound, further expanding its applications in organic synthesis. For example, it has been used in the synthesis of cyclic depsipeptide units, showcasing its role in the synthesis of bioactive natural products and their analogues. These efforts are pivotal for the discovery and development of new drugs with improved efficacy and specificity (Wang et al., 2013). Additionally, research has focused on condensation reactions involving carboxylic acids and indole derivatives, indicating the compound's importance in the formation of acylated nitrogen heterocycles. Such reactions are foundational for creating diverse molecular architectures found in many biologically active compounds (Umehara et al., 2016).

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10-12(11)9(8-16-10)13(18)20-4/h5-8,16H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMKLFNRJSLGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130376
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

CAS RN

1284163-34-3
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1284163-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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